(2,3-dimethyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE is a complex organic compound that has garnered significant interest in various scientific fields. This compound features an indole core, which is a common structural motif in many biologically active molecules. The presence of the phenylpiperazine moiety further enhances its potential for pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the 2,3-dimethyl groups through alkylation reactions. The phenylpiperazine moiety can be attached via a nucleophilic substitution reaction, where the piperazine ring acts as a nucleophile attacking a suitable electrophilic carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the phenylpiperazine moiety or the indole core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the indole ring or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted indoles or piperazines.
Scientific Research Applications
2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving receptor binding and signal transduction pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. The indole core can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-DIMETHYL-1H-INDOLE: Lacks the phenylpiperazine moiety, making it less pharmacologically active.
5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE: Lacks the 2,3-dimethyl groups, which may affect its chemical reactivity and biological activity.
2,3-DIMETHYL-5-(4-METHYLPIPERAZINE-1-CARBONYL)-1H-INDOLE: Similar structure but with a methyl group instead of a phenyl group on the piperazine moiety, potentially altering its pharmacological profile.
Uniqueness
The unique combination of the indole core, 2,3-dimethyl groups, and the phenylpiperazine moiety makes 2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE a versatile compound with significant potential in various fields of research and industry.
Properties
Molecular Formula |
C21H23N3O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H23N3O/c1-15-16(2)22-20-9-8-17(14-19(15)20)21(25)24-12-10-23(11-13-24)18-6-4-3-5-7-18/h3-9,14,22H,10-13H2,1-2H3 |
InChI Key |
YJQIQWONLWDJEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.